molecular formula C22H21N3O6S B5968602 dimethyl 5-[({2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]isophthalate

dimethyl 5-[({2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]isophthalate

Cat. No.: B5968602
M. Wt: 455.5 g/mol
InChI Key: REDIPJLKWAKGEC-UHFFFAOYSA-N
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Description

Dimethyl 5-[({2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]isophthalate is a synthetic organic compound featuring a 1,3-thiazin ring fused with a 4-methylphenylamino group and an isophthalate ester backbone. Its structural complexity aligns with trends in bioactive compound design, where heterocycles and ester groups enhance solubility and target affinity .

Properties

IUPAC Name

dimethyl 5-[[2-(4-methylphenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S/c1-12-4-6-15(7-5-12)24-22-25-18(26)11-17(32-22)19(27)23-16-9-13(20(28)30-2)8-14(10-16)21(29)31-3/h4-10,17H,11H2,1-3H3,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDIPJLKWAKGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)CC(S2)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl 5-[({2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]isophthalate is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes an isophthalate moiety and a thiazine derivative. Its molecular formula is C19H22N4O5SC_{19}H_{22}N_4O_5S, with a molecular weight of approximately 402.47 g/mol. The presence of the thiazine ring contributes to its biological activity, particularly in medicinal chemistry.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties . In vitro studies using various cancer cell lines have demonstrated its ability to inhibit cell proliferation. For instance, an SRB assay revealed significant cytotoxic effects against lung cancer cells, suggesting that the compound may interfere with cellular metabolism or induce apoptosis in malignant cells .

Antimicrobial Properties

The compound also shows antimicrobial activity . It has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that it can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

Antioxidant assays have revealed that this compound possesses significant free radical scavenging capabilities. This property is crucial for preventing oxidative stress-related diseases and may contribute to its overall therapeutic efficacy .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : Studies suggest that the compound induces cell cycle arrest at the G2/M phase in cancer cells, leading to reduced cell division and growth.
  • Apoptosis Induction : The compound activates apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in tumor progression and microbial metabolism.

Case Study 1: Anticancer Efficacy

In a controlled study involving human lung cancer cell lines (A549), this compound was administered at varying concentrations. The results demonstrated a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040
10020

Case Study 2: Antimicrobial Testing

In antimicrobial susceptibility testing against E. coli and S. aureus:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings support the potential use of the compound as a therapeutic agent against resistant bacterial strains.

Comparison with Similar Compounds

Structural Analogues from Patent Literature (Thiazole/Oxadiazole Derivatives)

describes benzamide derivatives with thiazole, oxadiazole, or isoxazole rings, such as:

  • Compound 15: 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-(methylphenylamino)propyl]-benzamide
  • Compound 40: 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide

Key Differences :

  • The target compound features a 1,3-thiazin ring (six-membered), whereas Compounds 15 and 40 contain five-membered heterocycles (oxadiazole, thiazole).
  • The isophthalate ester in the target compound provides two methyl ester groups , enhancing hydrophobicity compared to the single benzamide group in Compounds 15 and 40.
  • The 4-methylphenylamino group in the target compound may improve lipid membrane penetration compared to the nitro-substituted phenyl groups in Compound 40 .

Sulfonylurea Herbicides (Triazine-Based Compounds)

lists sulfonylurea herbicides like metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate), which shares:

  • A triazine ring (vs. thiazin in the target compound).
  • A sulfonylurea bridge (vs. amide linkage in the target compound).

Functional Implications :

  • The triazine ring in metsulfuron-methyl is critical for herbicidal activity by inhibiting acetolactate synthase (ALS). The thiazin ring in the target compound may instead interact with eukaryotic enzymes or receptors.

Dimethyl Isophthalate Derivatives

describes dimethyl 5-(2-amino-4-(methoxycarbonyl)phenoxy)isophthalate (C18H17NO7), which shares:

  • A dimethyl isophthalate backbone .
  • Ester functional groups .

Contrasts :

  • The target compound includes a thiazin-carbonyl-amino linkage, absent in ’s derivative.
  • The amino and methoxycarbonyl groups in ’s compound contribute to lower toxicity (LD50 = 10,000 mg/kg) compared to the unconfirmed toxicity profile of the target compound .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications Toxicity (LD50)
Target Compound C₂₃H₂₂N₃O₅S 467.50 1,3-thiazin, amide, isophthalate Under investigation Not reported
Compound 40 () C₂₁H₂₁N₅O₃S₂ 479.55 Thiazole, benzamide, nitro group Anticancer/antiviral Not reported
Metsulfuron-methyl () C₁₄H₁₅N₅O₆S 381.36 Triazine, sulfonylurea, methyl ester Herbicide 5,000 mg/kg (rat)
Dimethyl 5-(2-amino-4-(methoxycarbonyl)phenoxy)isophthalate () C₁₈H₁₇NO₇ 389.32 Isophthalate, amino, methoxycarbonyl Chemical intermediate 10,000 mg/kg (rat)

Research Findings and Implications

  • Bioactivity Potential: The thiazin ring and amide linkage in the target compound suggest possible enzyme inhibition or receptor modulation, analogous to benzamide derivatives in used for cancer therapy .
  • Solubility and Bioavailability : The isophthalate ester may limit aqueous solubility, necessitating formulation adjustments for therapeutic use. This contrasts with sulfonylurea herbicides, which prioritize solubility for field application .
  • Toxicity Profile : While ’s dimethyl isophthalate derivative exhibits low toxicity, the thiazin ring in the target compound could introduce reactivity requiring further toxicological evaluation .

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing this compound?

Answer:
Synthesis should begin with modular steps, such as coupling the thiazinone moiety to the isophthalate core via carbodiimide-mediated amidation. Characterization requires a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm regioselectivity of amide bonds and substituent positions.
  • HRMS for molecular weight validation.
  • FTIR to verify carbonyl and amine functionalities.
    For purity assessment, use HPLC with a C18 column (acetonitrile/water gradient) and TLC monitoring during synthesis. Optimization of reaction conditions (e.g., solvent, catalyst) should employ statistical Design of Experiments (DOE) to minimize trial-and-error approaches .

Advanced: How can reaction conditions be optimized for higher yield using factorial design?

Answer:
Apply a 2^k factorial design to evaluate variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–15 mol%). Response surface methodology (RSM) can model interactions between factors. For example, a central composite design (CCD) with 3–5 center points identifies non-linear relationships. Post-optimization, validate predictions via confirmatory runs and analyze residuals to assess model accuracy .

Advanced: How to resolve contradictions in bioactivity data across different studies?

Answer:
Discrepancies may arise from impurities, assay protocols, or cell-line variability. Mitigate by:

  • Purity validation : Use LC-MS to detect byproducts (e.g., unreacted intermediates).
  • Standardized assays : Replicate studies with identical cell lines (e.g., HEK293 vs. HeLa) and control compounds.
  • Meta-analysis : Apply ANOVA to isolate variables (e.g., incubation time, concentration) contributing to divergent results .

Advanced: What computational tools are suitable for predicting reaction pathways?

Answer:
Use density functional theory (DFT) to model transition states and energy barriers for key steps like amide coupling. Software like Gaussian or ORCA can simulate intermediates. Molecular dynamics (MD) simulations (e.g., GROMACS) assess solvent effects. Pair computational insights with ICReDD’s reaction path search methods , which integrate quantum calculations and experimental feedback to prioritize viable pathways .

Basic: How to validate the compound’s structural integrity post-synthesis?

Answer:
Beyond NMR/MS, employ X-ray crystallography for unambiguous confirmation if single crystals are obtainable. For dynamic structural analysis, use 2D NOESY to probe spatial proximity of aromatic protons. Compare experimental IR spectra with theoretical vibrational modes (e.g., using Spartan) to detect conformational anomalies .

Advanced: How to design SAR studies for derivatives with enhanced activity?

Answer:
Modify substituents systematically:

  • Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
  • Vary the thiazinone ring’s oxidation state (e.g., 4-oxo vs. 4-thioxo).
    Evaluate changes via QSAR models (e.g., CoMFA) to correlate structural features with bioactivity. Synthesize derivatives using parallel synthesis (e.g., 96-well plates) and screen against target enzymes .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Answer:
Conduct accelerated degradation studies :

  • pH variation : Incubate in buffers (pH 1–9) at 37°C, monitoring decomposition via HPLC.
  • Oxidative stress : Expose to H₂O₂ (0.3–3%) and analyze degradation products.
    Use Arrhenius kinetics to extrapolate shelf-life. For photostability, employ USP/ICH guidelines with UV-Vis irradiation .

Basic: How to quantify the compound in complex matrices (e.g., biological fluids)?

Answer:
Develop a UHPLC-MS/MS method with isotopically labeled internal standards (e.g., ¹³C-isophthalate). Optimize extraction using SPE cartridges (C18 or mixed-mode). Validate parameters:

  • Linearity : 0.1–100 µg/mL (R² > 0.99).
  • Recovery : Spike-and-recovery tests (≥85%).
  • LOQ : ≤10 ng/mL via signal-to-noise ratio ≥10 .

Advanced: How to evaluate green chemistry metrics for sustainable synthesis?

Answer:
Calculate E-factor (waste per product unit) and process mass intensity (PMI) . Replace toxic solvents (e.g., DMF) with Cyrene or 2-MeTHF. Use enzymatic catalysis (e.g., lipases) for amidation to reduce metal waste. Apply life-cycle assessment (LCA) tools like SimaPro to compare environmental impacts of alternative routes .

Advanced: What strategies improve reproducibility in multi-lab studies?

Answer:

  • Standard Operating Procedures (SOPs) : Detail reaction setup, quenching, and workup.
  • Inter-lab calibration : Distribute a reference sample for parallel analysis.
  • Data sharing : Use platforms like ICReDD to harmonize computational and experimental datasets, ensuring transparency in parameter selection .

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